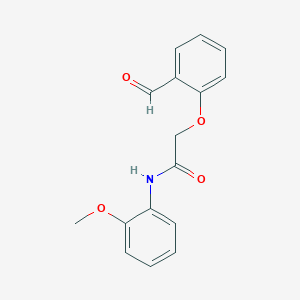![molecular formula C23H20N6O2S B307659 4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B307659.png)
4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a novel compound that has gained attention in recent years due to its potential applications in scientific research. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta plaques. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential therapeutic applications. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves a multi-step process that requires specific reagents and conditions. The first step involves the formation of the triazine ring system, followed by the introduction of the sulfanyl group and the pyrazole ring. The final step involves the addition of the phenyl and hydroxyl groups. The synthesis method has been optimized to yield the compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
The compound has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties, with the ability to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, with the ability to inhibit the formation of amyloid beta plaques. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
4-[3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol |
|---|---|
Molekularformel |
C23H20N6O2S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20N6O2S/c1-3-13-32-23-25-21-19(26-27-23)16-11-7-8-12-17(16)24-20(31-21)18-14(2)28-29(22(18)30)15-9-5-4-6-10-15/h3-12,20,24,28H,1,13H2,2H3 |
InChI-Schlüssel |
AWRHCOIFMVOJSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3NC4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3NC4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)

![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![3-(Propylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307598.png)